molecular formula C17H16N2O B11854723 2-((1-Phenylisoquinolin-3-yl)oxy)ethanamine CAS No. 89721-25-5

2-((1-Phenylisoquinolin-3-yl)oxy)ethanamine

Cat. No.: B11854723
CAS No.: 89721-25-5
M. Wt: 264.32 g/mol
InChI Key: ANZOSNVXTVXSLT-UHFFFAOYSA-N
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Description

2-((1-Phenylisoquinolin-3-yl)oxy)ethanamine is an organic compound belonging to the class of isoquinolines and derivatives Isoquinolines are aromatic polycyclic compounds containing an isoquinoline moiety, which consists of a benzene ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-Phenylisoquinolin-3-yl)oxy)ethanamine can be achieved through several methods. One common approach involves the reaction of 1-phenylisoquinoline with ethylene oxide in the presence of a base, such as sodium hydride, to form the desired product. The reaction typically occurs under mild conditions, with the temperature maintained around 60-80°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, can make the production process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-((1-Phenylisoquinolin-3-yl)oxy)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Sodium hydride, potassium tert-butoxide

Major Products Formed

    Oxidation: Aldehydes, ketones

    Reduction: Amines, alcohols

    Substitution: Various substituted isoquinoline derivatives

Mechanism of Action

The mechanism of action of 2-((1-Phenylisoquinolin-3-yl)oxy)ethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby altering cellular processes . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2-((1-Phenylisoquinolin-3-yl)oxy)ethanamine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific isoquinoline structure, which provides distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

89721-25-5

Molecular Formula

C17H16N2O

Molecular Weight

264.32 g/mol

IUPAC Name

2-(1-phenylisoquinolin-3-yl)oxyethanamine

InChI

InChI=1S/C17H16N2O/c18-10-11-20-16-12-14-8-4-5-9-15(14)17(19-16)13-6-2-1-3-7-13/h1-9,12H,10-11,18H2

InChI Key

ANZOSNVXTVXSLT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CC3=CC=CC=C32)OCCN

Origin of Product

United States

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